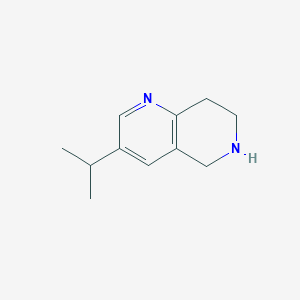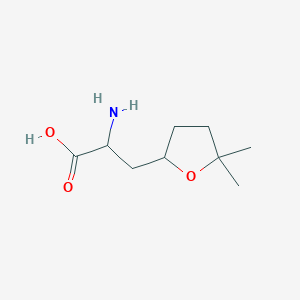
2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid is a compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol This compound is characterized by the presence of an amino group, a carboxylic acid group, and a 5,5-dimethyloxolan ring
Métodos De Preparación
The synthesis of 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid involves several steps. One common synthetic route includes the reaction of a suitable precursor with reagents that introduce the amino and carboxylic acid groups, followed by the formation of the 5,5-dimethyloxolan ring . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to increase yield and efficiency.
Análisis De Reacciones Químicas
2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid: This compound has a similar structure but with a benzo[d][1,3]dioxol ring instead of the 5,5-dimethyloxolan ring.
2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid: This compound features a quinoline ring, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2-amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-9(2)4-3-6(13-9)5-7(10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12) |
Clave InChI |
PUAQUQINYKVKOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(O1)CC(C(=O)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



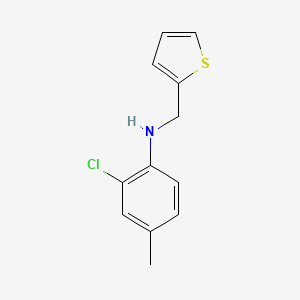
![3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B13306192.png)
![2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B13306199.png)
![2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol](/img/structure/B13306203.png)
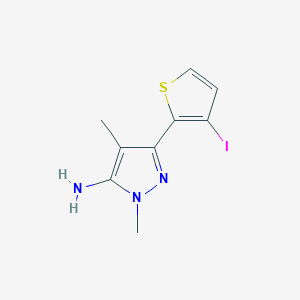
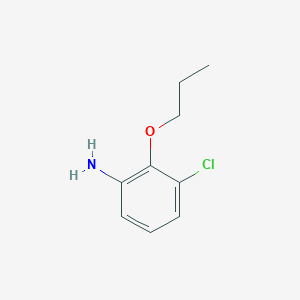
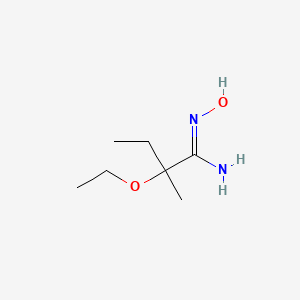
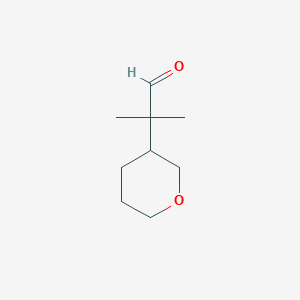
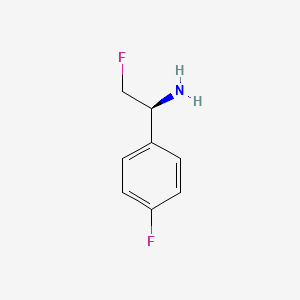

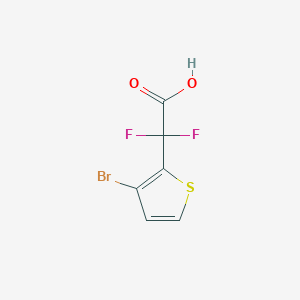
![3-[2-(4-Methylphenyl)ethenesulfonamido]propanoic acid](/img/structure/B13306256.png)
